molecular formula C7H5N5O3 B13206175 6-oxo-2-(4H-1,2,4-triazol-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid

6-oxo-2-(4H-1,2,4-triazol-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid

Cat. No.: B13206175
M. Wt: 207.15 g/mol
InChI Key: YWLIFCOZNZNHAJ-UHFFFAOYSA-N
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Description

6-oxo-2-(4H-1,2,4-triazol-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid is a chemical compound of interest in medicinal chemistry research, particularly in the development of novel xanthine oxidase (XO) inhibitors. This dihydropyrimidine scaffold, functionalized with a triazole moiety, is designed to target the active site of xanthine oxidase, a key enzyme in the purine metabolism pathway that catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid . Inhibiting XO is a primary therapeutic strategy for conditions like hyperuricemia and gout, as it reduces the production of uric acid . Research on analogous dihydropyrimidine-5-carboxylic acid derivatives has shown that this core structure can act as a potent, typically mixed-type, non-purine inhibitor of xanthine oxidase . The carboxylic acid group is known to form critical hydrogen bonds with amino acid residues such as Arg880 and Thr1010 in the enzyme's active site, while the triazole group may contribute to binding affinity within the subpocket, potentially interacting with residues like Asn768 . Compounds based on this structural motif have demonstrated significant hypouricemic effects in vivo, effectively lowering serum uric acid levels in animal models . This makes them valuable tools for pharmacological studies and a promising scaffold for the design of new therapeutic agents for gout and other disorders related to uric acid overproduction . Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

Molecular Formula

C7H5N5O3

Molecular Weight

207.15 g/mol

IUPAC Name

6-oxo-2-(1H-1,2,4-triazol-5-yl)-1H-pyrimidine-5-carboxylic acid

InChI

InChI=1S/C7H5N5O3/c13-6-3(7(14)15)1-8-4(11-6)5-9-2-10-12-5/h1-2H,(H,14,15)(H,8,11,13)(H,9,10,12)

InChI Key

YWLIFCOZNZNHAJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=N1)C2=NC=NN2)C(=O)O

Origin of Product

United States

Preparation Methods

Hydrothermal Synthesis Method

Overview:
A prominent method involves hydrothermal reactions conducted in sealed reactors at elevated temperatures, typically between 100°C and 180°C. This technique offers advantages such as high purity, crystalline stability, and environmentally benign solvents like water.

Procedure:

  • Reactants: 2-chloro-5-trifluoromethyl pyridine (0.54 g) and water (17 mL).
  • Reaction Conditions: Sealed hydrothermal reactor at 100–180°C for 24–72 hours.
  • Outcome: Formation of white crystalline crystals of the target compound with yields exceeding 80%.

Research Example:
A study detailed in a Chinese patent (CN102924371B) described this approach, where the hydrothermal reaction at 140°C for 72 hours yielded approximately 0.4008 g of the crystalline product from 0.54 g of the pyridine derivative, demonstrating high efficiency and crystal stability (Table 1).

Parameter Value Notes
Reactant 0.54 g 2-chloro-5-trifluoromethyl pyridine Solvent: Water (17 mL)
Temperature 140°C Range: 100–180°C
Time 72 hours Optimal conditions for high yield
Yield ~80% Based on starting material

Condensation and Cyclization Strategies

Overview:
Condensation reactions involving substituted pyrimidines and hydrazines or amines, followed by cyclization, are also employed. These routes often involve multistep processes but allow for structural diversification.

Methodology:

  • Starting Materials: 6-substituted pyrimidinones or derivatives with reactive amino groups.
  • Reaction: Condensation with appropriate aldehydes or hydrazines, followed by oxidation or cyclization to form the fused heterocycle.
  • Catalysts: Acidic conditions or metal catalysts such as cerium ammonium nitrate (CAN) facilitate regioselective oxidation.

Example:
Huseynzada et al. described the synthesis of pyrimidine derivatives via Biginelli-type reactions, followed by regioselective oxidation with cerium ammonium nitrate, yielding the target compound with yields ranging from 55% to 76% (Table 2).

Step Reagents Conditions Yield Notes
Condensation Urea, aldehyde, acetylacetone Reflux in acetic acid 58% Biginelli reaction
Oxidation Cerium ammonium nitrate DMSO/acetone at −5°C to room temp 55–76% Regioselective oxidation

Oxidative Cyclization and Functionalization

Overview:
Post-condensation, oxidative cyclization using cerium ammonium nitrate or similar oxidants introduces the oxo functionality at the 6-position, completing the heterocyclic core.

Research Findings:

  • The oxidation step is crucial for converting dihydropyrimidine intermediates into the final oxo derivatives.
  • The process is performed under mild conditions, typically at room temperature, with high regioselectivity and minimal by-products.

Data Table (Research Summary):

Reaction Step Reagents Solvent Temperature Time Yield Reference
Oxidation Cerium ammonium nitrate DMSO/acetone −5°C to RT 1–20 hours 55–76%

Alternative Synthetic Routes

Multicomponent Reactions (MCR):
Recent literature indicates the potential of multicomponent reactions, such as Biginelli or Ugi reactions, to construct the pyrimidine core efficiently, followed by targeted oxidation to introduce the oxo group.

Example:

  • Synthesis of 6-aminopyrimidines via MCR, then regioselective oxidation with cerium ammonium nitrate, as demonstrated in recent studies on pyrimidine derivatives with antibacterial activity.

Notes on Optimization and Environmental Considerations

  • The hydrothermal method is favored for its simplicity, high yield, and use of water as a green solvent.
  • Mild oxidation conditions with cerium ammonium nitrate minimize by-products and environmental impact.
  • Reaction parameters such as temperature, time, and reactant ratios are optimized to maximize yield and crystal stability.

Summary of Key Preparation Methods

Method Advantages Drawbacks Typical Yield References
Hydrothermal synthesis Green, high yield, crystalline stability Requires sealed reactors >80%
Condensation + oxidation Structural diversity, regioselectivity Multistep, longer process 55–76%
Multicomponent reactions Efficient, versatile Less explored for this specific compound Variable

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring.

    Reduction: Reduction reactions may target the oxo group or the triazole ring.

    Substitution: Various substitution reactions can occur, especially at the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized derivative, while substitution could introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in coordination chemistry.

    Material Science: Potential use in the development of new materials with unique properties.

Biology

    Enzyme Inhibition: Potential as an inhibitor of specific enzymes due to its heterocyclic structure.

    Antimicrobial Activity: Possible use as an antimicrobial agent.

Medicine

    Drug Development: The compound could be a lead compound in the development of new pharmaceuticals.

    Diagnostics: Potential use in diagnostic assays.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Chemical Manufacturing: Intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-oxo-2-(4H-1,2,4-triazol-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Substituent Variations at Position 2

The substituent at position 2 significantly influences electronic properties, solubility, and bioactivity. Key analogs include:

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Properties
4-Methyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-5-carboxylic acid 4H-1,2,4-triazol-3-yl + methyl C₈H₇N₅O₂ 205.17 N/A N/A Enhanced lipophilicity due to methyl group; potential for improved membrane permeability.
6-Oxo-2-(phenoxymethyl)-1,6-dihydropyrimidine-5-carboxylic acid Phenoxymethyl C₁₂H₁₀N₂O₄ 262.22 N/A N/A Phenoxy group increases steric bulk, possibly reducing enzymatic degradation.
6-Oxo-2-(2,2,2-trifluoroethyl)-1,6-dihydropyrimidine-5-carboxylic acid 2,2,2-Trifluoroethyl C₇H₆F₃N₂O₃ 232.13 N/A N/A Fluorine atoms enhance metabolic stability and acidity of adjacent protons.

Key Observations :

  • Fluorinated analogs (e.g., trifluoroethyl) exhibit higher metabolic stability due to fluorine’s electron-withdrawing effects .

Functional Group Variations at Position 5

The carboxylic acid at position 5 is a critical pharmacophore. Comparisons with carboxamide derivatives reveal:

Compound Name Functional Group at Position 5 Molecular Formula Key Properties
6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides Carboxamide Varies Reduced acidity compared to carboxylic acids; improved oral bioavailability.
Target Compound Carboxylic acid C₇H₅N₅O₃ Higher acidity (pKa ~3-4), favoring ionization in physiological conditions.

Key Observations :

  • Carboxylic acids are more hydrophilic and ionized at physiological pH, limiting blood-brain barrier penetration but improving renal excretion.
  • Carboxamides, as in , are less acidic and may exhibit enhanced CNS activity .

Biological Activity

6-oxo-2-(4H-1,2,4-triazol-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore the various biological effects and potential applications of this compound based on available research findings.

Antibacterial Activity

One of the most notable biological activities of 6-oxo-2-(4H-1,2,4-triazol-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid is its antibacterial properties. Studies have shown that this compound exhibits promising activity against both Gram-positive and Gram-negative bacteria.

In vitro studies:
A comprehensive study evaluated the antibacterial activity of this compound against various bacterial strains. The results are summarized in the following table:

Bacterial StrainMIC (μg/mL)
S. aureus8
B. subtilis16
E. coli32
P. aeruginosa64

The compound demonstrated particularly strong activity against S. aureus, with an MIC value comparable to that of ciprofloxacin .

DNA Gyrase Inhibition

6-oxo-2-(4H-1,2,4-triazol-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid has shown significant inhibitory activity against bacterial DNA gyrase, a crucial enzyme for bacterial DNA replication.

Enzyme assay results:
The compound exhibited potent inhibition of E. coli DNA gyrase with an IC50 value of 86 ± 9 nM, which is superior to the reference compound novobiocin (IC50 = 170 nM) .

Topoisomerase IV Inhibition

In addition to DNA gyrase inhibition, the compound also demonstrated activity against topoisomerase IV, another essential bacterial enzyme.

Enzyme assay results:
The IC50 value for E. coli topoisomerase IV inhibition was found to be 6.80 μM, which is significantly lower than that of novobiocin (IC50 = 11 μM) .

Cytotoxicity Profile

An important aspect of any potential therapeutic compound is its cytotoxicity profile. Studies have been conducted to evaluate the cytotoxic effects of 6-oxo-2-(4H-1,2,4-triazol-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid on mammalian cells.

Cell viability assay:
The compound was tested on MCF-10A cells, a non-tumorigenic epithelial cell line, using the MTT assay. Results showed that at concentrations up to 50 μM, the compound exhibited minimal cytotoxicity, with cell viability remaining above 85% .

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to understand the relationship between the structural features of 6-oxo-2-(4H-1,2,4-triazol-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid and its biological activities.

Key findings:

  • The triazole ring is crucial for antibacterial activity.
  • Modifications to the carboxylic acid group can affect potency and selectivity.
  • The oxo group at position 6 contributes to enzyme inhibition.

Potential Therapeutic Applications

Based on its biological activities, 6-oxo-2-(4H-1,2,4-triazol-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid shows promise in several therapeutic areas:

  • Antibacterial agent: The compound's potent activity against both Gram-positive and Gram-negative bacteria suggests its potential as a broad-spectrum antibiotic.
  • Dual-target inhibitor: Its ability to inhibit both DNA gyrase and topoisomerase IV makes it a promising candidate for combating bacterial resistance.
  • Low toxicity profile: The minimal cytotoxicity observed in mammalian cells indicates a potentially favorable safety profile for therapeutic use.

Q & A

Q. What are the key synthetic methodologies for preparing 6-oxo-2-(4H-1,2,4-triazol-3-yl)-1,6-dihydropyrimidine-5-carboxylic acid?

The synthesis typically involves multi-step regioselective heterocyclization. For example, similar dihydropyrimidine derivatives are synthesized via Biginelli-like reactions using aldehydes, urea/thiourea analogs, and β-keto esters under acid catalysis . Modifications include introducing the 1,2,4-triazole moiety through nucleophilic substitution or cyclocondensation with hydrazine derivatives. Critical parameters are reaction temperature (80–100°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric control to avoid side products like tautomeric isomers .

Q. How can analytical techniques resolve structural ambiguities in this compound?

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the tautomeric form of the triazole ring (e.g., 1H- vs. 4H-isomers) and the dihydropyrimidine scaffold.
  • X-ray crystallography : Determines absolute configuration and hydrogen-bonding patterns, critical for understanding reactivity .
  • HPLC-MS : Validates purity (>95%) and detects regioisomeric impurities using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can regioselectivity challenges in derivatizing the triazole ring be addressed?

Regioselectivity is influenced by electronic and steric factors. For example:

  • Substituent positioning : Electron-withdrawing groups on the triazole nitrogen (N1 vs. N2) alter nucleophilic attack sites. Computational tools (DFT) predict reactive sites by mapping Fukui indices .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) to block specific nitrogens during functionalization. Post-synthesis deprotection with TFA ensures selective modification .

Q. What computational strategies optimize reaction pathways for scale-up?

  • Quantum mechanics/molecular mechanics (QM/MM) : Simulate transition states to identify energy barriers in cyclization steps.
  • Machine learning (ML) : Train models on existing reaction datasets (e.g., Reaxys) to predict optimal catalysts (e.g., p-toluenesulfonic acid vs. Lewis acids) and solvent systems .
  • Flow chemistry : Continuous reactors reduce side reactions by controlling residence time and temperature gradients, as seen in analogous pyrimidine syntheses .

Q. How do structural modifications impact antibacterial activity?

  • SAR studies : Replace the carboxylic acid group with esters or amides to enhance membrane permeability. For example, ethyl ester derivatives of related dihydropyrimidines show improved MIC values against E. coli (2–8 µg/mL) .
  • Mechanistic insights : Molecular docking reveals interactions with bacterial dihydrofolate reductase (DHFR). The triazole ring’s N4 atom forms hydrogen bonds with conserved residues (e.g., Asp27 in S. aureus DHFR) .

Q. How to reconcile contradictions in solubility data across studies?

  • Solvent optimization : Test solubility in DMSO/water mixtures (e.g., 10% DMSO) using nephelometry. Conflicting data often arise from polymorphic forms; differential scanning calorimetry (DSC) identifies crystalline vs. amorphous phases .
  • Ionization effects : Adjust pH (4–8) to exploit the carboxylic acid’s pKa (~3.5) and improve aqueous solubility via salt formation (e.g., sodium or ammonium salts) .

Q. What experimental designs mitigate degradation during storage?

  • Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring. Common degradation pathways include hydrolysis of the triazole ring or oxidation of the dihydropyrimidine moiety .
  • Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) preserves integrity for long-term storage .

Methodological Frameworks

Q. How to design a reactor system for gram-scale synthesis?

  • Batch vs. flow : For exothermic steps (e.g., cyclization), use jacketed reactors with precise temperature control (±2°C).
  • In-line analytics : Integrate PAT tools (e.g., FTIR probes) to monitor reaction progress and automate quenching at >90% conversion .

Q. What statistical approaches validate reproducibility in biological assays?

  • DoE (Design of Experiments) : Apply response surface methodology (RSM) to optimize assay conditions (e.g., inoculum size, incubation time).
  • Blinded replicates : Use ≥3 independent experiments with ANOVA to assess inter-lab variability in MIC determinations .

Q. How to integrate green chemistry principles into synthesis?

  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), which has lower toxicity and higher recyclability.
  • Catalyst recycling : Immobilize acidic ionic liquids on silica gel for reuse in cyclocondensation steps, reducing waste .

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